4-Hydroxy-3-methoxyphenylacetone basic properties
4-Hydroxy-3-methoxyphenylacetone basic properties
An In-Depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetone: Properties, Synthesis, and Applications
Introduction
4-Hydroxy-3-methoxyphenylacetone, also known as Guaiacylacetone or Vanillyl Methyl Ketone, is a phenolic compound with the chemical formula C₁₀H₁₂O₃.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and its emerging significance in biomedical research, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
4-Hydroxy-3-methoxyphenylacetone is a versatile organic compound with a range of interesting chemical and physical characteristics.[3]
Structural and Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)propan-2-one[2] |
| CAS Number | 2503-46-0[1] |
| Molecular Formula | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [2] |
| SMILES | CC(=O)CC1=CC(=C(C=C1)O)OC[2] |
| InChI Key | LFVCJQWZGDLHSD-UHFFFAOYSA-N[2] |
Synonyms: Guaiacylacetone, Vanillyl Methyl Ketone, 2-Propiovanillone, Methyl vanillyl ketone.[1]
Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline solid or clear liquid[3] |
| Boiling Point | 126-127 °C at 0.3 mmHg[1] |
| Density | 1.163 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.55[1] |
| Solubility | Soluble in organic solvents[3] |
Synthesis of 4-Hydroxy-3-methoxyphenylacetone
The synthesis of 4-Hydroxy-3-methoxyphenylacetone can be achieved through various methods. A common laboratory-scale synthesis involves the Claisen-Schmidt condensation followed by subsequent reduction and ether cleavage. Below is a representative protocol.
Synthetic Workflow
Caption: Synthetic workflow for 4-Hydroxy-3-methoxyphenylacetone.
Experimental Protocol
Step 1: Claisen-Schmidt Condensation
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In a round-bottom flask, dissolve vanillin (1 equivalent) in ethanol.
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Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise while stirring in an ice bath.
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To this mixture, add acetone (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
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Allow the reaction to stir at room temperature for 12 hours.
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Acidify the reaction mixture with dilute hydrochloric acid until a yellow precipitate forms.
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Filter the precipitate, wash with cold water, and dry to obtain 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.
Step 2: Catalytic Hydrogenation
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Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.
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Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-Hydroxy-3-methoxyphenylacetone.
Spectroscopic and Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of synthesized 4-Hydroxy-3-methoxyphenylacetone.
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J=8.0 Hz, 1H), 6.70 (d, J=2.0 Hz, 1H), 6.67 (dd, J=8.0, 2.0 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃), 3.65 (s, 2H, -CH₂-), 2.15 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.5, 146.5, 144.2, 128.9, 121.8, 114.5, 111.8, 55.9, 50.1, 29.3.
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FTIR (KBr, cm⁻¹): 3400 (O-H stretch, phenolic), 3010 (C-H stretch, aromatic), 2940 (C-H stretch, aliphatic), 1710 (C=O stretch, ketone), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether).
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Mass Spectrometry (EI, 70 eV) m/z (%): 180 (M⁺, 40), 137 (100), 109 (15), 94 (20), 77 (10).[2]
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for purity assessment and quantification.
Caption: HPLC analysis workflow.
Protocol:
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Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
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Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: Set the flow rate to 1.0 mL/min.
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Detection: Monitor the eluent at 280 nm.
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Sample Preparation: Prepare samples by dissolving in the mobile phase.
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Injection: Inject 10-20 µL of the sample.
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Analysis: Quantify based on a standard calibration curve.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile compounds like 4-Hydroxy-3-methoxyphenylacetone.
Protocol:
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Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Use helium at a constant flow rate.
-
Injector Temperature: Set the injector temperature to 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.
Biological Activity and Therapeutic Potential
Recent research has highlighted the significant biological activities of 4-Hydroxy-3-methoxyphenylacetone, positioning it as a compound of interest for drug development.
Anti-Diabetic Activity
4-Hydroxy-3-methoxyphenylacetone has demonstrated notable inhibitory effects on key enzymes involved in carbohydrate metabolism. In one study, it exhibited excellent inhibition against α-glucosidase and α-amylase with IC₅₀ values of 3.69 µg·mL⁻¹ and 1.07 µg·mL⁻¹, respectively.[3]
Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies on its structural analog, apocynin (4'-hydroxy-3'-methoxyacetophenone), have revealed neuroprotective properties in models of cerebral ischemia.[4] These effects are partly attributed to its antioxidant and anti-inflammatory activities.
Anti-Inflammatory and Antioxidant Activity
The anti-inflammatory properties of 4-Hydroxy-3-methoxyphenylacetone are linked to its ability to inhibit NADPH oxidase.[5] By blocking the assembly of the NADPH oxidase complex, it reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation.[1]
4.3.1. Mechanism of NADPH Oxidase Inhibition
Caption: Inhibition of NADPH oxidase by 4-Hydroxy-3-methoxyphenylacetone.
The inhibition of NADPH oxidase by apocynin, a closely related compound, involves its conversion to a dimer which then interferes with the translocation of the p47phox subunit to the cell membrane, a critical step in the activation of the enzyme complex.[2][3]
Metabolism and Toxicology
Metabolism
Studies in rats have shown that 4-Hydroxy-3-methoxyphenylacetone is metabolized into three main compounds: 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol.[6] These metabolites are excreted as sulfate and glucuronide conjugates.[6]
Toxicology and Safety
4-Hydroxy-3-methoxyphenylacetone is classified as an irritant, causing skin, eye, and respiratory irritation.[1] In acute toxicity studies, a derivative of 4-hydroxy-3-methoxyphenylacetone was found to be safe at doses up to 1,500 µg/kg.[3] However, comprehensive toxicological data, including specific LD₅₀ values, are not extensively reported. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
4-Hydroxy-3-methoxyphenylacetone is a multifaceted compound with a growing body of research highlighting its therapeutic potential. Its anti-diabetic, neuroprotective, and anti-inflammatory properties, primarily mediated through the inhibition of NADPH oxidase, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and methodologies to support ongoing and future research endeavors.
References
-
Chemical-Suppliers. (n.d.). 4-Hydroxy-3-methoxyphenylacetone, 95% | CAS 2503-46-0. Retrieved from [Link]
-
PubChem. (n.d.). Guaiacylacetone. Retrieved from [Link]
-
PubMed. (2002). Inhibition of NADPH oxidase activation in endothelial cells by ortho-methoxy-substituted catechols. Retrieved from [Link]
-
PubMed. (1993). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2). Retrieved from [Link]
-
Hypertension. (2008). Apocynin, NADPH Oxidase, and Vascular Function. Retrieved from [Link]
-
PubMed. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Retrieved from [Link]
Sources
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
